molecular formula C15H11N3O2S3 B2848604 (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide CAS No. 637317-86-3

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide

Cat. No. B2848604
CAS RN: 637317-86-3
M. Wt: 361.45
InChI Key: NWSQILQPTPQSFA-KPKJPENVSA-N
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Description

(E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide is a useful research compound. Its molecular formula is C15H11N3O2S3 and its molecular weight is 361.45. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)-N-(pyridin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Heterocyclic Compound Formation

  • Research has illustrated methods for synthesizing related compounds, where 2-(1,3-thiazolidin-2-ylidene)acetamides serve as intermediates in cyclocondensation reactions leading to new heterocyclic assemblies. These methods yield compounds with potential in various applications due to their structural diversity and reactivity (Obydennov et al., 2017). The creation of these heterocyclic compounds showcases the chemical versatility of thiazolidine-based structures, indicating a broad potential for scientific research applications.

Antimicrobial and Anti-inflammatory Activities

  • Some derivatives of related thiazolidin-4-one compounds have been synthesized and tested for their antimicrobial and anti-inflammatory activities. These studies reveal the compounds' efficacy in inhibiting bacterial and fungal growth, as well as their potential in treating inflammation (Krátký et al., 2017). This suggests that such compounds could be useful in developing new antimicrobial agents and anti-inflammatory drugs, highlighting their significant scientific research applications.

Anticancer and Antitumor Applications

  • The synthesis of novel thioxothiazolidin-4-one derivatives has shown promise in anticancer therapy. Studies on these compounds have indicated their potential to inhibit tumor growth and tumor-induced angiogenesis in mouse models (Chandrappa et al., 2010). This demonstrates the compound's relevance in oncological research, particularly in the development of new treatments for cancer.

Photophysical and Structural Studies

  • Investigations into the photophysical properties of related chromophores indicate the effect of structural manipulations on their behavior. These studies are crucial for understanding intramolecular charge transfer characteristics, which can be applied in the design of materials for optoelectronic applications (Jachak et al., 2021). The insights gained from these studies could inform the development of novel materials with tailored optical properties.

properties

IUPAC Name

2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O2S3/c19-13(17-10-3-1-5-16-8-10)9-18-14(20)12(23-15(18)21)7-11-4-2-6-22-11/h1-8H,9H2,(H,17,19)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSQILQPTPQSFA-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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